3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID
Overview
Description
3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, an ethyl-substituted pyrazole ring, and a propanoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of 3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the ethyl group: The pyrazole ring can be alkylated using ethyl halides in the presence of a base.
Attachment of the cyclopentylcarbamoyl group: This step involves the reaction of the ethyl-substituted pyrazole with cyclopentyl isocyanate.
Formation of the propanoic acid moiety: The final step involves the reaction of the intermediate with a suitable carboxylating agent, such as carbon dioxide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or propanoic acid groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID can be compared with other similar compounds, such as:
3-{[3-(CYCLOHEXYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its biological activity and chemical reactivity.
3-{[3-(CYCLOPENTYLCARBAMOYL)-1-METHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID: This compound has a methyl group instead of an ethyl group, which may influence its pharmacokinetic properties and potency.
3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-IMIDAZOL-4-YL]CARBAMOYL}PROPANOIC ACID: This compound has an imidazole ring instead of a pyrazole ring, which may alter its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
4-[[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-2-19-9-11(17-12(20)7-8-13(21)22)14(18-19)15(23)16-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,16,23)(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEWMOGKKMDPOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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